![molecular formula C10H11ClFN B3040109 3-(3-Chlorophenyl)-3-fluoropyrrolidine CAS No. 1565489-33-9](/img/structure/B3040109.png)
3-(3-Chlorophenyl)-3-fluoropyrrolidine
Overview
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a chlorophenyl group and a fluorine atom attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as piperazines, can be synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the chlorine and fluorine atoms, which could cause polarity in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring, the chlorine atom, and the fluorine atom. These functional groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrolidine ring, the chlorine atom, and the fluorine atom. For example, the compound might exhibit significant solubility in polar solvents due to the presence of these polar groups .Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation . They function as ionophores, reducing the ability of ATP synthase to function optimally
Biochemical Pathways
Given the potential similarity to CCCP, it may affect the electron transport chain and oxidative phosphorylation . .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Based on the potential similarity to CCCP, it could potentially cause a disruption in ATP synthesis, leading to a decrease in cellular energy production . .
properties
IUPAC Name |
3-(3-chlorophenyl)-3-fluoropyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,13H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLMHBJCVNOONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-fluoropyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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